molecular formula C18H17N3O3S2 B2966843 (E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 871015-13-3

(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2966843
CAS No.: 871015-13-3
M. Wt: 387.47
InChI Key: IKRHETXGUZYTKC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This bicyclic system is substituted with a cyano group at position 3, an acrylamido moiety (bearing a thiophen-2-yl group) at position 2, and an ethyl carboxylate ester at position 4.

For example, the synthesis of thiophene and pyridine derivatives often involves condensation reactions with cyanoacetate derivatives or acrylamido linkages (e.g., reactions with malononitrile or ethyl cyanoacetate, as seen in and ) .

Properties

IUPAC Name

ethyl 3-cyano-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-2-24-18(23)21-8-7-13-14(10-19)17(26-15(13)11-21)20-16(22)6-5-12-4-3-9-25-12/h3-6,9H,2,7-8,11H2,1H3,(H,20,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRHETXGUZYTKC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with a cyano group and an acrylamide moiety. Its structure is pivotal for its interaction with biological targets, particularly in neurological and cancer-related pathways.

Research indicates that compounds with similar structural frameworks exhibit various biological activities:

  • Neuroprotective Effects :
    • A study demonstrated that related compounds could ameliorate oxidative stress-induced neurotoxicity in zebrafish larvae by restoring glutathione levels and reducing pro-inflammatory markers . This suggests that this compound may similarly exert neuroprotective effects.
  • Antinociceptive Activity :
    • Compounds structurally related to this compound have shown pain-relieving properties in mouse models of neuropathic pain. They act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), influencing pain pathways and potentially providing therapeutic benefits for conditions like neuropathy .
  • Antitumor Activity :
    • Derivatives of acrylamide compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds with similar frameworks demonstrated moderate to strong inhibitory activities against cancer cell proliferation, suggesting that this compound may possess similar antitumor properties .

Research Findings

A comprehensive analysis of the biological activity of this compound can be summarized as follows:

Activity Mechanism Reference
NeuroprotectiveRestoration of glutathione levels; reduction of oxidative stress
AntinociceptiveModulation of nAChRs; pain relief in neuropathic models
AntitumorCytotoxic effects against cancer cell lines; inhibition of cell proliferation

Case Studies

  • Neurotoxicity Amelioration :
    • In a zebrafish model exposed to acrylamide, related compounds demonstrated significant neuroprotective effects by modulating oxidative stress markers and synaptic function .
  • Pain Relief in Neuropathy :
    • The evaluation of DM497 and DM490 highlighted their efficacy in reducing pain in a mouse model through interaction with nAChRs, indicating a promising direction for further exploration of this compound's analgesic properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
Target Compound Thieno[2,3-c]pyridine 3-cyano, 2-(thiophen-2-yl)acrylamido, 6-ethyl carboxylate Not explicitly reported -
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate () Thiophene 2-acrylamido (substituted phenyl), 3-cyano, 3-ethyl carboxylate Antioxidant, anti-inflammatory
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate () Thieno[2,3-c]pyridine 2-amino, 6-Boc, 3-ethyl carboxylate Laboratory chemical
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine 3-cyano, 4,6-distyryl, 2-thioacetamide Biologically active (unspecified)

Key Observations:

Core Heterocycle Differences: The target compound’s thienopyridine core (fused thiophene-pyridine) offers enhanced planarity and π-conjugation compared to simpler thiophene () or pyridine () systems. This may improve binding affinity in biological systems .

Substituent Effects: The thiophen-2-yl acrylamido group in the target compound differs from the substituted phenyl acrylamido groups in . Thiophene’s electron-rich nature may enhance charge-transfer interactions compared to phenyl derivatives . The cyano group at position 3 (target) is analogous to cyano substituents in and , which are known to stabilize molecular architecture and participate in hydrogen bonding .

Discussion :

  • The target compound’s synthesis likely involves cyclocondensation of a thiophene-acrylamido intermediate with a cyano-containing pyridine precursor, similar to methods in and .
  • The ethyl carboxylate group, common in , and 9, is typically introduced via esterification or transesterification .

Key Findings :

  • The ethyl carboxylate group (common in , and 9) may improve bioavailability by balancing hydrophilicity and lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction. A typical protocol involves reacting ethyl 2-cyanoacetamido-thiophene derivatives with thiophen-2-yl-carboxaldehyde in toluene under reflux, using catalytic piperidine and acetic acid. Reaction completion is monitored by TLC, followed by cooling, filtration, and recrystallization with ethanol or methanol to isolate the product .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of IR spectroscopy (to confirm acrylamido C=O and cyano C≡N stretches), 1H NMR (to verify stereochemistry of the (E)-configured acrylamido group and dihydrothieno-pyridine ring protons), and mass spectrometry (for molecular ion validation). Recrystallization purity should be confirmed via melting point analysis and HPLC .

Q. What safety precautions are essential during handling?

  • Methodological Answer : Wear PPE (gloves, lab coat, goggles), work in a fume hood to avoid inhalation of dust, and prevent skin/eye contact. Store in airtight containers in a dry, ventilated area. In case of spills, vacuum with HEPA filters and dispose as hazardous waste .

Q. How can researchers assess the compound's potential bioactivity?

  • Methodological Answer : Preliminary screening can include in vitro antioxidant assays (e.g., DPPH radical scavenging) and anti-inflammatory models (e.g., carrageenan-induced paw edema in rodents). Structural analogs with acrylamido-thiophene motifs have shown bioactivity, suggesting similar pathways for this compound .

Advanced Research Questions

Q. How can reaction yields be optimized for the Knoevenagel condensation step?

  • Methodological Answer : Yield optimization requires tuning reaction parameters:

  • Catalyst : Test alternative bases (e.g., DBU) or Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.
  • Solvent : Compare toluene with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Temperature : Conduct controlled microwave-assisted synthesis to reduce reaction time and byproducts .

Q. What strategies resolve ambiguities in stereochemical assignments of the acrylamido group?

  • Methodological Answer : Use NOESY NMR to confirm (E)-configuration by detecting spatial proximity between acrylamido protons and adjacent thiophene/cyano groups. Computational modeling (DFT) can predict thermodynamic stability of stereoisomers, while X-ray crystallography provides definitive proof .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties. Mitigate by:

  • ADME profiling : Assess solubility (logP), metabolic stability (microsomal assays), and plasma protein binding.
  • Structural modification : Introduce hydrophilic groups (e.g., sulfonate) to enhance bioavailability .

Q. What protocols ensure scalability of the synthesis without compromising purity?

  • Methodological Answer : For scale-up:

  • Continuous flow chemistry : Reduces exothermic risks and improves mixing efficiency.
  • Crystallization control : Use anti-solvent addition or seeding to maintain polymorph consistency.
  • Process analytics : Implement inline PAT (e.g., FTIR) for real-time monitoring .

Methodological Considerations Table

Research Aspect Key Parameters References
Synthesis OptimizationCatalyst, solvent, temperature, reaction time
Structural ElucidationNMR, IR, MS, X-ray crystallography
Bioactivity ScreeningDPPH, COX-2 inhibition, in vivo models
Safety & HandlingPPE, ventilation, spill management

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.